molecular formula C14H14N8O4 B14002954 1,1',3,3'-Tetramethyl-3,3',7,7'-tetrahydro-1h,1'h-8,8'-bipurine-2,2',6,6'-tetrone CAS No. 34839-28-6

1,1',3,3'-Tetramethyl-3,3',7,7'-tetrahydro-1h,1'h-8,8'-bipurine-2,2',6,6'-tetrone

Cat. No.: B14002954
CAS No.: 34839-28-6
M. Wt: 358.31 g/mol
InChI Key: YNYLAKDVXQNGNX-UHFFFAOYSA-N
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Description

The compound 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione is a complex organic molecule that belongs to the purine family This compound is characterized by its unique structure, which includes two purine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process is optimized to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a role in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid
  • N-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]benzamide

Uniqueness

Compared to similar compounds, 8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione stands out due to its dual purine ring structure, which imparts unique chemical properties and biological activities. This structural feature makes it a valuable compound for various research applications.

Properties

CAS No.

34839-28-6

Molecular Formula

C14H14N8O4

Molecular Weight

358.31 g/mol

IUPAC Name

8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H14N8O4/c1-19-9-5(11(23)21(3)13(19)25)15-7(17-9)8-16-6-10(18-8)20(2)14(26)22(4)12(6)24/h1-4H3,(H,15,17)(H,16,18)

InChI Key

YNYLAKDVXQNGNX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C

Origin of Product

United States

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